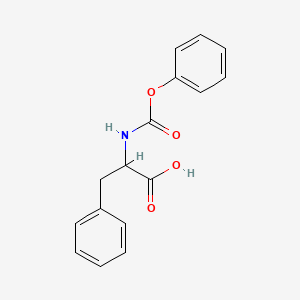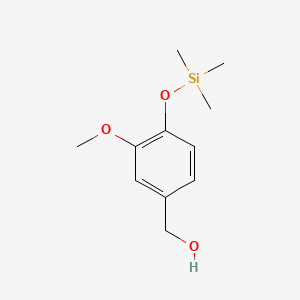![molecular formula C29H40Cl2FN3O3 B13382657 [2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride](/img/structure/B13382657.png)
[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mibefradil dihydrochloride, known by its trade name Posicor, is a pharmaceutical compound that was initially developed for the treatment of hypertension and chronic angina pectoris. It belongs to the class of calcium channel blockers, specifically targeting T-type calcium channels. Mibefradil dihydrochloride was withdrawn from the market due to potential serious health hazards and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mibefradil dihydrochloride is synthesized through a series of chemical reactions involving the formation of a benzimidazolyl-substituted tetraline derivative. The synthesis involves the following steps:
Formation of the benzimidazole ring: This is achieved by reacting o-phenylenediamine with a suitable carboxylic acid derivative.
Substitution reactions: The benzimidazole ring is then substituted with a propyl group and a methylamino group.
Formation of the tetraline ring: This involves cyclization reactions to form the tetraline structure.
Final modifications: The compound is further modified by introducing a fluoro group and an isopropyl group, followed by esterification to form the final product.
Industrial Production Methods
The industrial production of mibefradil dihydrochloride involves large-scale synthesis using the same chemical routes as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Mibefradil dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by cytochrome P450 enzymes, leading to the formation of various metabolites.
Hydrolysis: Esterase-catalyzed hydrolysis of the ester side chain produces an alcohol metabolite.
Substitution: The compound can undergo substitution reactions, particularly involving the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes, particularly CYP3A4, are involved in the oxidation of mibefradil dihydrochloride.
Hydrolysis: Esterase enzymes catalyze the hydrolysis reactions.
Substitution: Various nucleophiles can participate in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include alcohol metabolites and other oxidized derivatives, which have significantly lower pharmacologic activity compared to the parent compound .
Scientific Research Applications
Mibefradil dihydrochloride has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying calcium channel blockers and their interactions with other molecules.
Biology: The compound is used to investigate the role of T-type calcium channels in cellular processes.
Industry: The compound’s unique properties make it a valuable tool in pharmaceutical research and development.
Mechanism of Action
Mibefradil dihydrochloride exerts its effects by selectively blocking T-type calcium channels, which are involved in the regulation of calcium influx in cardiac and vascular smooth muscle cells. This blockade leads to vasodilation, reduced peripheral vascular resistance, and decreased blood pressure. The compound also slows sinus and atrioventricular node conduction, resulting in a slight reduction in heart rate .
Comparison with Similar Compounds
Similar Compounds
Verapamil: Another calcium channel blocker, but it primarily targets L-type calcium channels.
Diltiazem: Similar to verapamil, it targets L-type calcium channels and is used for treating hypertension and angina.
Amlodipine: A dihydropyridine calcium channel blocker that also targets L-type channels.
Uniqueness of Mibefradil Dihydrochloride
Mibefradil dihydrochloride is unique in its selective blockade of T-type calcium channels, which distinguishes it from other calcium channel blockers that primarily target L-type channels. This selectivity is responsible for its distinct pharmacologic profile and therapeutic effects .
Properties
IUPAC Name |
[2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] 2-methoxyacetate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38FN3O3.2ClH/c1-20(2)28-23-12-11-22(30)18-21(23)13-14-29(28,36-27(34)19-35-4)15-17-33(3)16-7-10-26-31-24-8-5-6-9-25(24)32-26;;/h5-6,8-9,11-12,18,20,28H,7,10,13-17,19H2,1-4H3,(H,31,32);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJLQTFHJIHXIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)COC)C=C(C=C2)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40Cl2FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid](/img/structure/B13382575.png)


![3-[(2-(isobutyrylamino)-6-methyl-4-oxo-4,6,7,8-tetrahydro-5(3H)-pteridinyl)carbonyl]-1-octylpyridinium](/img/structure/B13382602.png)
![1-(Naphthalen-2-yl)-3-aza-bicyclo[3.1.0]hexane](/img/structure/B13382610.png)

![2-[2-[[2-[[8-(5-Methoxy-6-oxo-2,3-dihydropyran-2-yl)-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]phenyl]ethyl carbamate](/img/structure/B13382624.png)
![3-bromo-N'-{3-[2-(3-bromobenzoyl)carbohydrazonoyl]-5-chloro-2-hydroxybenzylidene}benzohydrazide](/img/structure/B13382632.png)




![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13382679.png)
